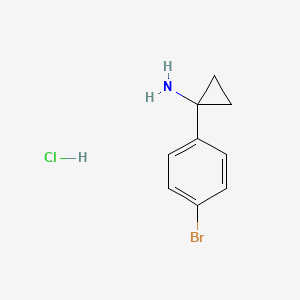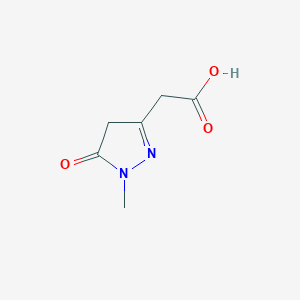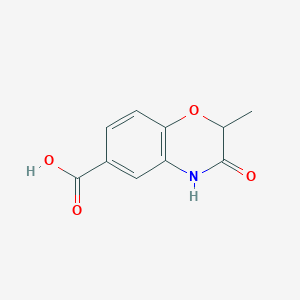![molecular formula C12H16BrClFNO B1521650 3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride CAS No. 1185298-10-5](/img/structure/B1521650.png)
3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride
Descripción general
Descripción
3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the CAS Number: 1185298-10-5 . It has a molecular weight of 324.62 . The IUPAC name for this compound is 3-[(4-bromo-2-fluorophenoxy)methyl]piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride is 1S/C12H15BrFNO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride include a molecular weight of 324.63 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Structural Analogues and Pharmacological Activities:
- Piperidine derivatives, such as paroxetine hydrochloride, a phenylpiperidine derivative and selective serotonin reuptake inhibitor (SSRI), have been extensively studied for their pharmacological effects, including treatment of depression and anxiety disorders. The detailed physicochemical properties and spectroscopic data of paroxetine highlight the significance of piperidine structures in drug development (Germann, Ma, Han, & Tikhomirova, 2013).
- Halogenated piperidines have been synthesized as potential ligands for sigma receptors, with studies showing their high uptake and retention in brain and other organs, suggesting their use in in vivo tomographic studies (Waterhouse, Mardon, Giles, Collier, & O'Brien, 1997).
- The synthesis and evaluation of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases reveal the cytotoxic and enzyme inhibitory effects of such compounds, indicating their potential in anticancer drug development (Yamali, Gul, Sakagami, & Supuran, 2016).
Synthesis and Chemical Analysis:
- The synthesis and characterization of halogenated 4-(phenoxymethyl)piperidines as potential sigma-1 receptor probes demonstrate the utility of such compounds in biological and pharmacological research (Waterhouse et al., 1997).
- Studies on the synthesis and bioactivities of halogen-bearing compounds reveal the importance of structural modifications in enhancing biological activities, offering insights into the design of more effective therapeutic agents (Yamali et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(4-bromo-2-fluorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITSEBQKRVTKIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)

![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)



![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)


![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)
![2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1521586.png)

![4-[(2-Aminopyridin-3-yl)oxy]butanenitrile](/img/structure/B1521590.png)